molecular formula C10H15N3O2 B1500674 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol CAS No. 1065484-29-8

1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol

Cat. No. B1500674
CAS RN: 1065484-29-8
M. Wt: 209.24 g/mol
InChI Key: FDUUIFBOUQFPBT-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPP is a piperidine derivative that has been synthesized through multiple methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Chemical Synthesis and Modification

Piperidine derivatives, including compounds like 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol, play a crucial role in the field of organic synthesis and chemical modifications. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. For example, the nucleophilic aromatic substitution reactions involving piperidine have been extensively studied, revealing their importance in creating complex chemical structures with high yields. These reactions do not undergo base catalysis and follow second-order kinetics, demonstrating the precise control over reaction conditions that is achievable with piperidine derivatives (Pietra & Vitali, 1972).

Biological Activities and Applications

Piperidine derivatives are also notable for their broad spectrum of biological activities. Compounds containing the piperidine moiety have been identified as potential therapeutic agents against various diseases. For instance, the extensive review on Piper species highlights their use in traditional medicine for their antimicrobial, antioxidant, and anti-inflammatory properties. These natural products contain piperidine alkaloids that contribute to their therapeutic potential, underlining the importance of piperidine derivatives in discovering new drugs (Salehi et al., 2019).

Antimicrobial Properties

Piperazine, a structural analog of piperidine, demonstrates significant antimicrobial properties. Research on piperazine derivatives has shown promising anti-TB activity, with several molecules displaying potent action against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This suggests that modifications to the piperidine core, such as those seen in 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol, could be explored for antimicrobial drug development (Girase et al., 2020).

Drug Development and Pharmacology

Further exploring the pharmacological applications, piperidine and its derivatives are integral to the development of drugs targeting the central nervous system, including treatments for cognitive disorders. The presence of piperidine rings in molecules has been associated with enhancing drug properties, such as bioavailability and selectivity, making it a valuable scaffold in medicinal chemistry. This aligns with the ongoing research into piperidine derivatives for their potential roles in treating neurological conditions and improving cognitive functions (Rathi et al., 2016).

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10-5-9(11-7-12-10)13-4-2-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUUIFBOUQFPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671591
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol

CAS RN

1065484-29-8
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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